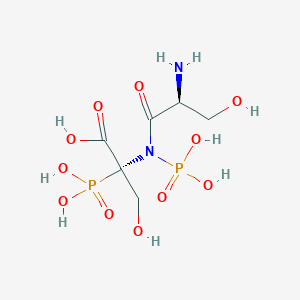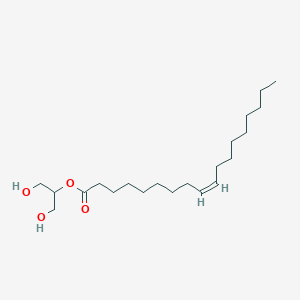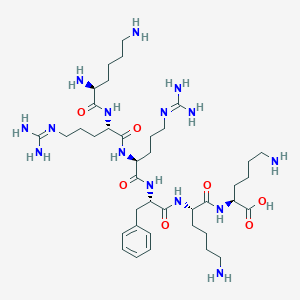
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine (KR-12) is a synthetic peptide that has been extensively studied for its potential applications in various fields of science. KR-12 is a cationic peptide that is composed of six amino acids and has a net positive charge. This peptide has been shown to have antimicrobial, antiviral, and anticancer properties, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine involves the disruption of the cell membrane of microorganisms. The cationic nature of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine allows it to interact with the negatively charged cell membrane, leading to membrane destabilization and cell death. Additionally, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have immunomodulatory properties, which may contribute to its antimicrobial and anticancer effects.
Effets Biochimiques Et Physiologiques
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have several biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a range of microorganisms, making it a useful tool for studying microbial infections. Additionally, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have low toxicity, making it a safer alternative to traditional antimicrobial agents.
One limitation of using Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine in lab experiments is its cost. The synthesis of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine using SPPS techniques can be expensive, making it difficult to produce large quantities of the peptide. Additionally, the mechanism of action of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine. One area of interest is the development of new antimicrobial agents based on the structure of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine. Additionally, the immunomodulatory properties of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine could be explored further for potential applications in treating inflammatory diseases. Finally, the anticancer properties of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine could be investigated further for potential use in cancer treatment.
Méthodes De Synthèse
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine is synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the chemical synthesis of peptides. The synthesis of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine involves the coupling of amino acids in a specific sequence using a resin-bound peptide as a starting material. The process involves several steps, including deprotection, coupling, and cleavage of the peptide from the resin.
Applications De Recherche Scientifique
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been extensively studied for its potential applications in various fields of science. In the medical field, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have antimicrobial and antiviral properties. It has been demonstrated to be effective against a range of microorganisms, including bacteria, fungi, and viruses. Additionally, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have anticancer properties, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
141363-42-0 |
|---|---|
Nom du produit |
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine |
Formule moléculaire |
C39H71N15O7 |
Poids moléculaire |
862.1 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H71N15O7/c40-19-7-4-14-26(43)32(55)50-28(17-10-22-48-38(44)45)33(56)51-29(18-11-23-49-39(46)47)35(58)54-31(24-25-12-2-1-3-13-25)36(59)52-27(15-5-8-20-41)34(57)53-30(37(60)61)16-6-9-21-42/h1-3,12-13,26-31H,4-11,14-24,40-43H2,(H,50,55)(H,51,56)(H,52,59)(H,53,57)(H,54,58)(H,60,61)(H4,44,45,48)(H4,46,47,49)/t26-,27-,28-,29-,30-,31-/m0/s1 |
Clé InChI |
DIQJFAIJAGXALW-HPMAGDRPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Séquence |
KRRFKK |
Synonymes |
Lys-Arg-Arg-Phe-Lys-Lys lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine SQ 32429 SQ-32429 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



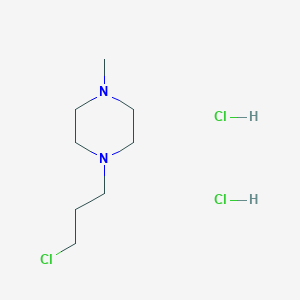
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
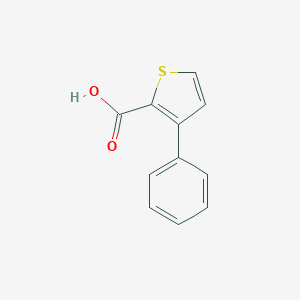
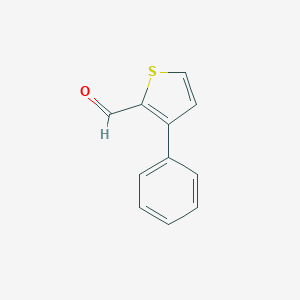
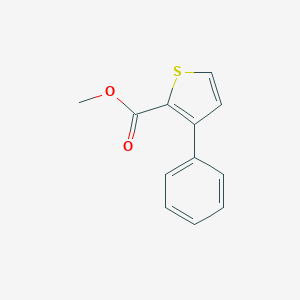
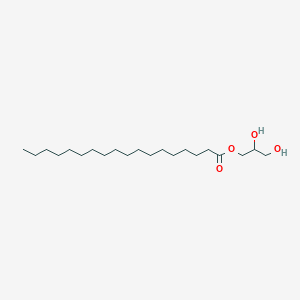
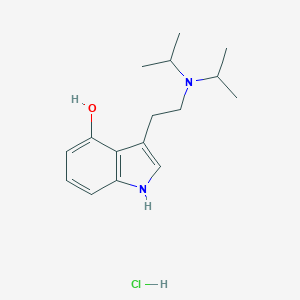
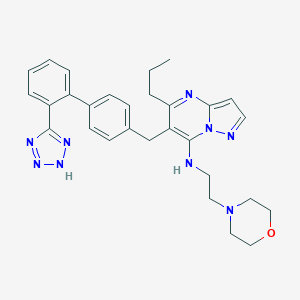
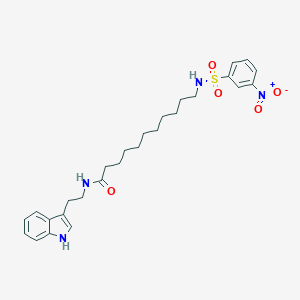
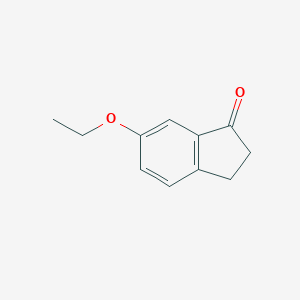
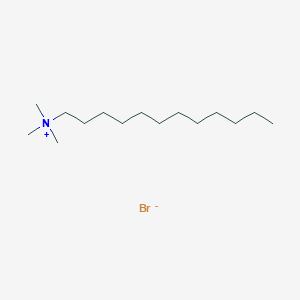
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
